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Compound of Interest

Compound Name:
4'-Phenoxy-2,2,2-

trifluoroacetophenone

CAS No.: 70783-32-3

Cat. No.: B1302276 Get Quote

Executive Summary
4'-Phenoxy-2,2,2-trifluoroacetophenone (CAS: 50346-82-0) is a critical fluorinated building

block in the synthesis of bioactive compounds, particularly transition-state inhibitors for

hydrolytic enzymes (e.g., esterases and proteases). The electrophilic trifluoromethyl ketone

(TFMK) moiety allows for the formation of stable hemiacetals/hemiketals with active site serine

or cysteine residues, making it a pivotal scaffold in drug discovery.

This technical guide provides a comprehensive spectroscopic profile and characterization

protocol for researchers. It moves beyond simple data listing to explain the structural causality

of the signals, ensuring precise identification and purity assessment during synthesis.

Chemical Identity & Properties
The compound features a diphenyl ether backbone functionalized with a trifluoroacetyl group.

The electron-withdrawing nature of the

group significantly alters the spectroscopic signature of the carbonyl and the adjacent aromatic
ring compared to non-fluorinated analogs.
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Property Specification

IUPAC Name 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethanone

Molecular Formula

Molecular Weight 266.22 g/mol

Physical State
White to off-white solid (low melting) or viscous

oil

Solubility

Soluble in

, DMSO, MeOH; Insoluble in

Key Functionality Reversible covalent inhibitor (Serine trap)

Synthesis & Reaction Pathway
The most robust synthesis route involves the Friedel-Crafts acylation of diphenyl ether.

Understanding this pathway is crucial for interpreting impurity peaks in spectroscopic data (e.g.,

unreacted diphenyl ether or regioisomers).

Synthesis Workflow Diagram
The following diagram illustrates the acylation mechanism and potential fragmentation

pathways relevant to Mass Spectrometry analysis.
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Caption: Friedel-Crafts acylation pathway showing the formation of the major para-substituted

product and potential ortho-isomer impurities.
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Spectroscopic Specifications (Core Data)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data reflects the electron-withdrawing effect of the trifluoroacetyl group (

), which deshields the ortho-protons significantly.

Protocol: Sample Preparation
Solvent:

(Chloroform-d) is preferred to prevent hemiacetal formation which occurs in alcoholic
solvents (

).

Concentration: 10-15 mg in 0.6 mL solvent.

Reference: TMS (0.00 ppm) or residual

(7.26 ppm).

H NMR Data (400 MHz,

)
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

Ar-H (Ortho to

C=O)
8.05 - 8.12 Doublet (d) 2H

Deshielded by

carbonyl

anisotropy and

electron

withdrawal.

Ar-H (Meta to

C=O)
6.98 - 7.05 Doublet (d) 2H

Shielded by the

electron-donating

phenoxy oxygen.

Phenoxy Ring

(Meta)
7.40 - 7.46 Triplet (t) 2H

Typical benzene

ring meta-

protons.

Phenoxy Ring

(Para)
7.20 - 7.26 Triplet (t) 1H

Para-proton of

the unsubstituted

ring.

Phenoxy Ring

(Ortho)
7.08 - 7.12 Doublet (d) 2H

Ortho-protons of

the unsubstituted

ring.

F NMR Data
Shift:

-71.2 to -71.8 ppm (Singlet).

Diagnostic Value: A sharp singlet confirms the purity of the trifluoromethyl group. The

presence of a second peak around -75 to -80 ppm often indicates hydrate formation (

) due to wet solvent.

B. Infrared (IR) Spectroscopy
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The carbonyl stretch is the primary diagnostic band. It appears at a higher frequency than

standard acetophenones due to the inductive effect of the fluorine atoms.

Functional Group
Wavenumber (

)
Intensity Notes

C=O Stretch 1695 - 1710 Strong

Shifted +10-15

vs. non-fluorinated

analog.

C-F Stretch 1150 - 1250 Very Strong

Broad, multiple bands

characteristic of

.

C-O-C (Ether) 1240 - 1260 Strong Aryl ether linkage.

Ar-H Stretch 3050 - 3100 Weak
Aromatic C-H

vibrations.

C. Mass Spectrometry (MS)
The fragmentation pattern is dominated by the stability of the phenoxy cation and the loss of

the fluorinated group.

Fragmentation Logic Diagram
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m/z 266
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- CF3 (69)

[Ph-O-Ph]+
m/z 169

- CO (28)

[C6H5]+
m/z 77

Fragmentation
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Caption: EI-MS fragmentation pathway showing the sequential loss of the trifluoromethyl group

and carbon monoxide.

Experimental Validation Protocols
To ensure data integrity (E-E-A-T), the following self-validating protocols should be used when

characterizing synthesized batches.

Protocol 1: Hydrate Detection via F NMR
Trifluoromethyl ketones are hygroscopic and readily form hydrates (

-diols) in the presence of atmospheric moisture.

Run 1: Dissolve sample in dry

. Record

F NMR. Expect single peak at ~-71.5 ppm.
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Run 2 (Challenge): Add 1 drop of

to the NMR tube. Shake and re-record.

Result: A new peak will appear upfield (approx -75 to -80 ppm) corresponding to the hydrate.

Conclusion: If the initial spectrum showed the hydrate peak without water addition, the

sample is wet or degraded.

Protocol 2: GC-MS Purity Check
Column: HP-5ms or equivalent non-polar column.

Inlet Temp: 250°C.

Ramp: 50°C (1 min)

300°C at 20°C/min.

Note: The compound is stable under GC conditions, unlike its hydrate. This method validates

the "free ketone" content.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. FR2794252A1 - RESERVE COMPOSITION, PHOTOSENSITIVE COMPOUNDS
CONTAINED THEREIN AND USES THEREOF - Google Patents [patents.google.com]

To cite this document: BenchChem. [Technical Characterization Guide: 4'-Phenoxy-2,2,2-
trifluoroacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302276#spectroscopic-data-for-4-phenoxy-2-2-2-
trifluoroacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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